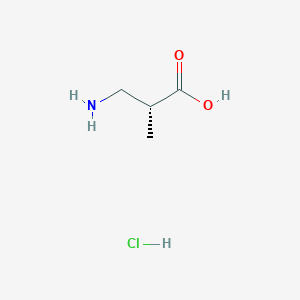

(R)-3-Amino-2-methylpropanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433358 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-98-2 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (R)-3-Amino-2-methylpropanoic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of (R)-3-Amino-2-methylpropanoic acid hydrochloride (CAS: 132605-98-2), a pivotal chiral building block for drug development professionals. This document moves beyond a simple recitation of data, offering in-depth analysis of the compound's physicochemical properties, stereocontrolled synthesis, and analytical validation. Crucially, it contextualizes its application within modern medicinal chemistry, particularly in the design of peptidomimetics and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, providing both mechanistic insights and actionable experimental protocols.

Strategic Importance in Drug Discovery: The Role of a Constrained β-Amino Acid

In the landscape of medicinal chemistry, the pursuit of molecules with enhanced metabolic stability, predictable conformation, and high target affinity is perpetual. Chiral β-amino acids have emerged as a superior scaffold in this quest. Unlike their α-amino acid counterparts, the additional methylene unit in the backbone of β-amino acids, such as (R)-3-Amino-2-methylpropanoic acid, imparts significant resistance to proteolytic degradation by peptidases.[1] This intrinsic stability is a cornerstone of its value in transforming transient peptide leads into viable drug candidates.

The methyl group at the C2 (α) position further refines its utility by introducing a conformational constraint. This seemingly minor modification limits the rotational freedom of the molecular backbone, pre-organizing the molecule into specific secondary structures, such as helices or turns, which can be critical for precise molecular recognition at a biological target.[2] The hydrochloride salt form is the standard for supply due to its enhanced crystallinity, stability, and aqueous solubility, facilitating its use in a wide range of synthetic and formulation protocols.

Physicochemical Profile and Structural Analysis

A foundational understanding of the compound's properties is essential for its effective integration into any research and development workflow. These parameters govern everything from solvent selection in a reaction to the feasibility of a formulation strategy.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 132605-98-2 | [3][4] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 139.58 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 145 - 149 °C | [6] |

| Solubility | Soluble in water | [6] |

| Storage | Store sealed in a dry place at room temperature | [3] |

Note: The high aqueous solubility is a direct consequence of the hydrochloride salt form, which ensures the amine group is protonated and highly polar.

Structural Representation

The chirality at the C2 position is the key structural feature responsible for the molecule's utility in asymmetric synthesis.

Figure 1: Structure of this compound. The wedge bond on the methyl group indicates its projection out of the plane, defining the (R) stereochemistry.

Synthesis and Stereochemical Integrity Control

The therapeutic value of this molecule is contingent on its enantiomeric purity. As such, robust methods for its asymmetric synthesis and subsequent chiral analysis are of paramount importance.

Asymmetric Synthesis: A Field-Proven Approach

While several methods exist for the synthesis of chiral β-amino acids, one of the most reliable and scalable strategies is the asymmetric hydrogenation of a prochiral enamine or α,β-unsaturated acid precursor using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPHOS) are industry standards for this transformation.[7]

Expert Insight: The choice of a chiral phosphine ligand is critical. The ligand creates a C₂-symmetric chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, forcing the hydrogen to add to one face of the double bond, thereby yielding one enantiomer in high excess.

Figure 3: Representative synthetic pathway for a novel DPP-4 inhibitor analog.

Mechanistic Insight: In this hypothetical pathway, the amine is first protected (e.g., with a Boc group) to allow for selective amide bond formation at the carboxylate. This is coupled with a suitable heterocyclic carboxylic acid, a common feature in many enzyme inhibitors. Subsequent deprotection of the amine allows for its final coupling to a second fragment, or it may serve as the key primary amine that directly interacts with key acidic residues (like Glu205/Glu206) in the DPP-4 active site. [8]The constrained (R)-methyl configuration helps to orient the rest of the molecule optimally within the binding pocket.

Conclusion and Forward Outlook

This compound is a high-value, enabling reagent for the modern medicinal chemist. Its combination of proteolytic resistance, conformational constraint, and stereochemical purity provides a reliable foundation for constructing complex therapeutic candidates. The protocols and insights provided herein demonstrate that its successful application is rooted in a strong command of asymmetric synthesis and rigorous analytical validation. As drug discovery continues to target complex protein-protein interactions and enzymes with challenging active sites, the strategic deployment of constrained, non-natural amino acids like this will only grow in importance, driving innovation from the hit-to-lead stage through to process development.

References

-

(No Author). (2024). 3-amino-2-methylpropanoic acid - Physico-chemical Properties. ChemBK. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138734494. Available at: [Link]

-

FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). EP1156999B1 - Method for the preparation of a chiral-beta-amino ester.

-

Seebach, D., et al. (n.d.). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]

-

Ye, Z., & Jiang, H. (2011). Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. Available at: [Link]

-

Said, R. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

- Google Patents. (n.d.). US8673927B2 - Uses of DPP-IV inhibitors.

-

Sani, M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Thomas, B. A., et al. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at: [Link]

-

Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. Available at: [Link]

-

Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

- Biftu, T., & Sinha-Roy, R. (2014). Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. In Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Royal Society of Chemistry.

-

Feng, J., et al. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP2023902B1 - Dpp iv inhibitor formulations.

-

Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Asymmetric Synthesis of Axially Chiral Olefins and Heterobiaryls via Rhodium-Catalyzed C-C Activation and [4 + 2] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-Amino-2-methylpropanoic acid hydrochloride (CAS: 132605-98-2): A Key Chiral Building Block in Pharmaceutical Synthesis

Executive Summary: (R)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral derivative of β-aminoisobutyric acid, is a pivotal intermediate in modern pharmaceutical development. Its defined stereochemistry makes it an essential building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), most notably (S)-Pregabalin. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, its strategic role in synthesis, robust analytical methods for quality control, advanced applications, and critical safety protocols. The focus is on the causality behind its utility and the self-validating nature of its analytical verification, ensuring both scientific integrity and practical application.

The Strategic Importance of Chirality in Drug Development

In pharmaceutical science, chirality is a fundamental property that dictates a molecule's biological activity.[1][2][3] Enantiomers, or non-superimposable mirror-image molecules, can have vastly different pharmacological and toxicological profiles.[] One enantiomer may be therapeutically active, while the other could be inert or even harmful.[] Consequently, the use of enantiomerically pure starting materials and intermediates is not just a preference but a critical requirement for developing safe and effective drugs.[][5]

This compound (CAS: 132605-98-2) exemplifies a high-value chiral building block.[] As a β-amino acid with a fixed (R)-configuration at the C2 carbon, it enables chemists to introduce a specific stereocenter into a target molecule early in the synthetic sequence. This approach, known as chiral pool synthesis, is often more efficient and cost-effective than resolving a racemic mixture at a later stage.[7] Its primary application lies in the synthesis of APIs where the stereochemistry is crucial for efficacy, such as the anticonvulsant drug Pregabalin.[7][8]

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a starting material are the bedrock of reproducible and scalable chemical synthesis.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132605-98-2 | [9][10] |

| Molecular Formula | C₄H₁₀ClNO₂ | [9][10] |

| Molecular Weight | 139.58 g/mol | [9][10][11] |

| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride | [10] |

| Synonyms | (R)-beta-Aminoisobutyric acid HCl | [12] |

| SMILES | CC(=O)O.[H]Cl | [10] |

| Appearance | White powder or crystalline solid | [10][11] |

| Purity | Typically ≥95% - ≥98% (HPLC) | [11][13][14] |

| Optical Rotation | [α]D²⁵ = -24.1 ± 1° (c=1 in water) | [11] |

| Storage | Sealed in a dry place at room temperature or 0-8°C | [9][11] |

The free base, (R)-3-Amino-2-methylpropanoic acid (CAS: 2140-95-6), is the (R)-enantiomer of 3-aminoisobutyric acid.[12] The hydrochloride salt form enhances stability and improves handling characteristics compared to the zwitterionic free amino acid.

Role in Asymmetric Synthesis: The Path to (S)-Pregabalin

The primary value of this compound is its role as a precursor in multi-step syntheses. Its most notable application is in the production of (S)-Pregabalin, an API where the (S)-enantiomer is responsible for the therapeutic activity.[7]

Causality of Application: Using an (R)-configured starting material to synthesize an (S)-configured product may seem counterintuitive. However, this is common in organic synthesis where reaction mechanisms can invert stereocenters or, more frequently, the chiral center of the starting material is not the final chiral center of the product but directs the formation of a new one. In many patented syntheses of Pregabalin, a chiral intermediate is used to ensure the final product has the correct (S) configuration, thereby avoiding a costly and inefficient resolution of the final racemic product.[7][15][16]

Below is a conceptual workflow illustrating how a chiral building block like this compound is integrated into a pharmaceutical manufacturing process.

Caption: Conceptual workflow for API synthesis using a chiral building block.

Quality Control and Analytical Validation

For a chiral intermediate, quality control is a two-fold challenge: confirming chemical purity and verifying enantiomeric integrity. A failure in either domain compromises the entire synthesis chain. Therefore, a robust, self-validating analytical protocol is non-negotiable.

Experimental Protocol: Chiral Purity and Identity by HPLC

Causality of Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. For chiral compounds, two main strategies are employed: using a chiral stationary phase (CSP) that can directly separate enantiomers, or derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[17][18][19] The derivatization approach is often chosen for its robustness and high sensitivity.[19]

Step-by-Step Methodology:

-

Objective: To determine the chemical purity and enantiomeric excess (e.e.) of this compound.

-

Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

Standard Preparation:

-

Accurately weigh 10 mg of the (R)-isomer reference standard and 10 mg of the (S)-isomer reference standard.

-

Prepare separate 1 mg/mL stock solutions in deionized water.

-

Create a racemic standard by mixing equal volumes of the (R) and (S) stock solutions.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the test sample in deionized water.

-

Derivatization Procedure:

-

To 100 µL of each standard and sample solution in separate vials, add 200 µL of the Marfey's reagent solution.

-

Add 20 µL of 1 M sodium bicarbonate to each vial.

-

Vortex and incubate at 40°C for 1 hour in a heating block.

-

After cooling to room temperature, add 20 µL of 2 M HCl to stop the reaction.

-

Dilute with 500 µL of the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

-

Gradient: Start at 20% B, ramp to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis & System Suitability:

-

Inject the racemic standard. The resolution between the two diastereomer peaks must be >1.5. This validates the system's ability to separate the enantiomers.

-

Calculate the enantiomeric excess of the test sample using the formula: e.e. (%) = [((R-peak area) - (S-peak area)) / ((R-peak area) + (S-peak area))] * 100.

-

Chemical purity is determined by the area percentage of the main peak relative to all other impurity peaks.

-

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 7. EP2418194A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. 132605-98-2|this compound|BLD Pharm [bldpharm.com]

- 10. This compound 98% | CAS: 132605-98-2 | AChemBlock [achemblock.com]

- 11. chemimpex.com [chemimpex.com]

- 12. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, 250 mg, CAS No. 132605-98-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 14. This compound [cymitquimica.com]

- 15. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic acid hydrochloride: Nomenclature, Synthesis, Analysis, and Biological Activity

This technical guide provides a comprehensive overview of (R)-3-Amino-2-methylpropanoic acid hydrochloride, a compound of significant interest to researchers in metabolism, exercise physiology, and drug development. This document delves into its nomenclature, physicochemical properties, synthesis, analytical methodologies, and its role as a signaling molecule in key biological pathways.

Introduction and Nomenclature

(R)-3-Amino-2-methylpropanoic acid, commonly known in its biologically active form as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid that has emerged as a myokine—a substance secreted by muscle cells in response to exercise.[1][2] It is a catabolite of the amino acid valine and the pyrimidine base thymine.[2] The compound exists as two enantiomers, (R) and (S), with the (R)-enantiomer being the focus of this guide. For research and development purposes, it is often supplied as a more stable and soluble hydrochloride salt.

Synonyms and Identifiers

A clear understanding of the various names and registry numbers is crucial for accurate literature searches and material sourcing.

| Identifier Type | Value |

| Chemical Name | This compound |

| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride |

| Common Name | D-β-Aminoisobutyric acid hydrochloride; D-BAIBA HCl |

| CAS Number | 132605-98-2 |

| Molecular Formula | C4H10ClNO2 |

| Molecular Weight | 139.58 g/mol |

A comprehensive list of synonyms is provided below:

-

(2R)-3-amino-2-methylpropanoic acid hydrochloride

-

D-3-Aminoisobutyric acid hydrochloride

-

(R)-beta-Aminoisobutyric acid hydrochloride

-

R-BAIBA hydrochloride

Physicochemical Properties

The hydrochloride salt form of (R)-3-Amino-2-methylpropanoic acid enhances its stability and solubility in aqueous solutions, which is advantageous for experimental studies.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | [3] |

| Solubility | Soluble in water | [4] |

| Storage | Sealed in a dry place at room temperature | |

| Stability | Chemically stable under standard ambient conditions |

Note: Experimental values for melting point and specific solubility of the hydrochloride salt are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis provided by the supplier.

Synthesis of this compound

The synthesis of amino acid hydrochlorides can be achieved through various methods. Below is an illustrative protocol for the preparation of the hydrochloride salt from the free amino acid. This method is based on general procedures for the formation of amino acid hydrochlorides.[5]

Illustrative Synthesis Protocol

Objective: To convert (R)-3-Amino-2-methylpropanoic acid to its hydrochloride salt.

Materials:

-

(R)-3-Amino-2-methylpropanoic acid

-

Methanol (anhydrous)

-

Acetyl chloride or Trimethylchlorosilane (TMSCl)[5]

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, suspend (R)-3-Amino-2-methylpropanoic acid (1 equivalent) in anhydrous methanol.

-

Acidification: Cool the suspension in an ice bath. Slowly add acetyl chloride or TMSCl (1.1 to 1.5 equivalents) dropwise to the stirred suspension. This in situ generates HCl.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the solid has completely dissolved, indicating the formation of the more soluble hydrochloride salt.

-

Precipitation: To the clear solution, slowly add anhydrous diethyl ether until a white precipitate forms.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the product under vacuum to obtain this compound as a white solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the acid chloride and to ensure the efficient formation of the hydrochloride salt.

-

Slow Addition of Acid Chloride: This is a safety precaution to control the exothermic reaction and prevent splashing.

-

Use of Diethyl Ether: Diethyl ether is used as an anti-solvent to decrease the solubility of the polar hydrochloride salt, leading to its precipitation.

Synthesis Workflow Diagram```dot

Caption: General workflow for the analysis of the compound.

Biological Activity and Mechanism of Action

BAIBA is recognized as a myokine that mediates some of the beneficial effects of exercise. [1]Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. [6]

Signaling Pathway

Exercise, particularly endurance training, stimulates the expression of PGC-1α in skeletal muscle. This coactivator increases the catabolism of valine and thymine, leading to the production and secretion of BAIBA into the bloodstream. Circulating BAIBA acts on various tissues, most notably adipose tissue and the liver.

In white adipose tissue, BAIBA activates PPARα, which in turn promotes the "browning" of white fat cells. This process involves the upregulation of thermogenic genes, such as uncoupling protein 1 (UCP1), leading to increased energy expenditure. [6]In the liver, BAIBA also activates PPARα, stimulating fatty acid oxidation and reducing lipid accumulation.

Signaling Pathway Diagram

Sources

- 1. jocpr.com [jocpr.com]

- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 3. chembk.com [chembk.com]

- 4. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to D-3-Aminoisobutyric Acid Hydrochloride: Structure, Synthesis, and Biological Significance

Abstract

D-3-Aminoisobutyric acid (D-BAIBA), a catabolite of thymine, has emerged as a significant signaling molecule in metabolic regulation. This guide provides a comprehensive technical overview of D-3-Aminoisobutyric acid hydrochloride, from its fundamental chemical structure and properties to its synthesis and purification. We delve into its biological role as a myokine, elucidating the signaling pathways it modulates, particularly in the context of white adipose tissue browning and improved glucose homeostasis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for the analysis of D-BAIBA and the assessment of its biological activity, supported by authoritative references and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction to D-3-Aminoisobutyric Acid (D-BAIBA)

D-3-Aminoisobutyric acid, also known as (R)-β-aminoisobutyric acid (D-BAIBA), is a non-proteinogenic β-amino acid that has garnered significant attention in the scientific community for its role as a myokine—a substance produced and released by muscle cells in response to exercise.[1][2][3] It is a catabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[3] Circulating levels of BAIBA increase during physical activity, and it is believed to mediate some of the systemic beneficial effects of exercise.[3]

This guide focuses on the hydrochloride salt of the D-enantiomer, which is often used in research settings for its improved stability and solubility. We will explore its chemical characteristics, methods for its synthesis, its biological functions with a focus on metabolic regulation, and practical protocols for its study.

Chemical Structure and Physicochemical Properties

The hydrochloride salt of D-3-Aminoisobutyric acid provides a stable, crystalline form of the active molecule, making it suitable for experimental use.

Chemical Structure

The chemical structure of D-3-Aminoisobutyric acid hydrochloride is characterized by a chiral center at the second carbon of the isobutyric acid backbone, with the amino group in the (R)-configuration. The hydrochloride salt is formed by the protonation of the amino group.

-

IUPAC Name: (2R)-3-amino-2-methylpropanoic acid hydrochloride

-

Molecular Formula: C₄H₁₀ClNO₂

-

Molecular Weight: 139.58 g/mol

Physicochemical Properties

The properties of D-3-Aminoisobutyric acid hydrochloride are summarized in the table below. It is a white solid, and its solubility in aqueous solutions is a key advantage for in vitro and in vivo studies.[1]

| Property | Value | Reference(s) |

| Appearance | White solid | [1] |

| Solubility | Soluble in water and DMSO | [1] |

| Storage Temperature | -20°C for long-term storage | [1] |

| Stability | Stable for at least 2 years when stored at -20°C | [1] |

Synthesis and Purification of D-3-Aminoisobutyric Acid Hydrochloride

The enantioselective synthesis of D-3-Aminoisobutyric acid is crucial for studying its specific biological functions. While various methods exist for the synthesis of β-amino acids, a common approach for obtaining the (R)-enantiomer involves enzymatic resolution or asymmetric synthesis.

Example Synthesis Route: Biocatalytic Approach

A highly stereospecific method for the synthesis of enantiopure R(-)-3-aminoisobutyric acid utilizes Pseudomonas aeruginosa as a biocatalyst.[4] This process involves three main steps:

-

Racemization of Dihydrothymine: The starting material, dihydrothymine, is racemized to provide a mixture of enantiomers.

-

Enantiospecific Dihydropyrimidinase Reaction: The biocatalyst, Pseudomonas aeruginosa, contains a dihydropyrimidinase that selectively acts on one enantiomer of the racemic dihydrothymine.

-

Diazotization Reaction: The resulting intermediate is then converted to R(-)-3-aminoisobutyric acid through a diazotization reaction.[4]

Caption: Workflow for the biocatalytic synthesis of D-3-Aminoisobutyric Acid Hydrochloride.

Purification and Hydrochloride Salt Formation

The resulting R(-)-3-aminoisobutyric acid is then purified, typically by crystallization from hot water.[3] To form the hydrochloride salt, the purified free amino acid is treated with hydrochloric acid in a suitable solvent, such as ethanol, followed by precipitation and drying. The purity can be assessed by techniques such as thin-layer chromatography (TLC).[1]

Biological Role and Mechanism of Action

D-BAIBA is recognized as a key signaling molecule with pleiotropic effects on metabolism, particularly in the browning of white adipose tissue (WAT), improvement of glucose tolerance, and regulation of lipid metabolism.[2][5]

Browning of White Adipose Tissue

One of the most significant biological functions of BAIBA is its ability to induce the "browning" of white adipose tissue, a process where white adipocytes acquire characteristics of brown adipocytes, such as increased mitochondrial density and expression of uncoupling protein 1 (UCP1).[1][6] This leads to increased thermogenesis and energy expenditure.

Signaling Pathway of D-BAIBA in Adipocytes

The metabolic effects of D-BAIBA are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][6]

Caption: D-BAIBA signaling pathway in adipocytes leading to browning and thermogenesis.

Upon entering the adipocyte, D-BAIBA activates PPARα, which then heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in thermogenesis, such as UCP1 and Cell Death Inducing DFFA Like Effector A (CIDEA), as well as genes promoting mitochondrial biogenesis and fatty acid oxidation.[6]

Effects on Glucose and Lipid Metabolism

BAIBA has been shown to improve glucose tolerance and attenuate insulin resistance.[2][5] It also enhances fatty acid β-oxidation in hepatocytes.[5] These effects are also linked to the activation of the AMP-activated protein kinase (AMPK) pathway.[5]

Experimental Protocols

This section provides detailed methodologies for the characterization and functional analysis of D-3-Aminoisobutyric acid hydrochloride.

Characterization of D-3-Aminoisobutyric Acid Hydrochloride

-

Objective: To confirm the chemical structure of D-3-Aminoisobutyric acid hydrochloride.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR (400 MHz, D₂O) Expected Chemical Shifts (δ):

-

~1.2 ppm (doublet, 3H, -CH₃)

-

~2.7 ppm (multiplet, 1H, -CH-)

-

~3.1-3.3 ppm (multiplet, 2H, -CH₂-NH₃⁺)

-

-

¹³C NMR (100 MHz, D₂O) Expected Chemical Shifts (δ):

-

~17 ppm (-CH₃)

-

~38 ppm (-CH-)

-

~45 ppm (-CH₂-)

-

~180 ppm (-COOH)

-

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

-

Expected Characteristic Peaks (cm⁻¹):

-

~2500-3300 (broad, O-H stretch of carboxylic acid and N-H stretch of ammonium)

-

~1700-1730 (C=O stretch of carboxylic acid)

-

~1600-1640 (N-H bend of ammonium)

-

~1400-1450 (C-H bend)

-

Quantification of D-BAIBA in Human Plasma by LC-MS/MS

-

Objective: To accurately measure the concentration of D-BAIBA in human plasma samples.

-

Materials:

-

D-3-Aminoisobutyric acid hydrochloride (as standard)

-

Isotopically labeled internal standard (e.g., D-3-Aminoisobutyric acid-d₃)

-

Human plasma (EDTA-anticoagulated)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

-

-

Protocol:

-

Sample Preparation: a. To 100 µL of plasma, add 10 µL of the internal standard working solution. b. Add 300 µL of cold ACN to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis: a. LC Column: A chiral column is required to separate D- and L-BAIBA. b. Mobile Phase A: 0.1% FA in water c. Mobile Phase B: 0.1% FA in ACN d. Gradient: A suitable gradient to separate the enantiomers. e. Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

- MRM Transition for D-BAIBA: m/z 104.1 → m/z 87.1

- MRM Transition for Internal Standard: m/z 107.1 → m/z 90.1

-

Quantification: Generate a calibration curve using known concentrations of D-BAIBA standard and calculate the concentration in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Caption: Workflow for the quantification of D-BAIBA in human plasma using LC-MS/MS.

In Vitro Assessment of Adipocyte Browning

-

Objective: To evaluate the effect of D-BAIBA on the browning of human white adipocytes.

-

Cell Culture: Use human pre-adipocytes (e.g., from subcutaneous adipose tissue) and differentiate them into mature white adipocytes.

-

Protocol:

-

Differentiate pre-adipocytes into mature adipocytes over a period of 10-14 days using a standard differentiation cocktail (containing insulin, dexamethasone, IBMX, and a PPARγ agonist).

-

On day 10 of differentiation, treat the mature adipocytes with varying concentrations of D-3-Aminoisobutyric acid hydrochloride (e.g., 10 µM, 50 µM, 100 µM) for 48-72 hours.

-

Analysis: a. Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of browning markers such as UCP1, CIDEA, and PGC1α. b. Protein Expression: Perform Western blotting to quantify the protein levels of UCP1. c. Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) to assess mitochondrial function and uncoupling. d. Lipid Droplet Morphology: Stain with Oil Red O or Bodipy and visualize under a microscope to observe changes in lipid droplet size and number.

-

Safety and Handling

While D-3-Aminoisobutyric acid is an endogenous metabolite, the hydrochloride salt should be handled with appropriate laboratory precautions.

-

General Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place at -20°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

D-3-Aminoisobutyric acid hydrochloride is a valuable tool for researchers investigating the molecular mechanisms underlying the beneficial effects of exercise on metabolic health. Its ability to induce the browning of white adipose tissue and improve glucose and lipid metabolism makes it a promising target for the development of novel therapeutics for metabolic diseases. The protocols and information provided in this guide offer a solid foundation for the synthesis, characterization, and functional analysis of this important signaling molecule.

References

- Jung, T. W., & Choi, K. M. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(3), 48.

-

Wikipedia. (2023, December 12). 3-Aminoisobutyric acid. Retrieved January 23, 2026, from [Link]

-

Human Metabolome Database. (2023, November 27). Showing metabocard for 3-Aminoisobutanoic acid (HMDB0003911). Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Beta-Aminoisobutyric Acid. Retrieved January 23, 2026, from [Link]

- Kitase, Y., et al. (2018). L-β-aminoisobutyric acid, L-BAIBA, is a muscle-derived osteocyte survival factor. Cell Metabolism, 27(4), 896-907.e6.

- Roberts, L. D., et al. (2014). β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. Cell Metabolism, 19(1), 96-108.

- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(3), 48.

-

Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

- Ferrer, P., et al. (2007). Enantiopure R(-)-3-aminoisobutyric acid synthesis using Pseudomonas aeruginosa as enantiospecific biocatalyst. Brazilian Journal of Chemical Engineering, 24(4), 529-535.

- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1180185.

Sources

- 1. adipogen.com [adipogen.com]

- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DL-3-Aminoisobutyric acid | 10569-72-9 [chemicalbook.com]

- 4. scielo.br [scielo.br]

- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 6. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

(−)-β-Aminoisobutyric acid hydrochloride molecular weight

An In-depth Technical Guide to (−)-β-Aminoisobutyric Acid

Executive Summary: (−)-β-Aminoisobutyric acid, an enantiomer of β-aminoisobutyric acid (BAIBA), is an exercise-induced myokine with significant therapeutic potential for metabolic diseases. Generated from the catabolism of thymine and valine, this molecule plays a crucial role in intercellular communication, particularly in mediating the beneficial effects of physical activity. It facilitates the "browning" of white adipose tissue, enhances fatty acid oxidation, and improves insulin sensitivity through complex signaling pathways. This guide provides a comprehensive technical overview of its physicochemical properties, biological mechanisms, validated analytical methodologies, and applications for researchers, scientists, and professionals in drug development.

Introduction to (−)-β-Aminoisobutyric Acid

(−)-β-Aminoisobutyric acid is the L-stereoisomer of β-aminoisobutyric acid (BAIBA), a non-proteinogenic β-amino acid. It has emerged as a molecule of significant interest in metabolic research. Classified as a myokine, BAIBA is released from skeletal muscle during exercise and acts as a signaling molecule, conveying the benefits of physical exertion to other tissues. Its discovery has opened new avenues for understanding the molecular basis of exercise and for developing novel therapeutics targeting obesity, type 2 diabetes, and related cardiometabolic disorders.

The primary biological function of BAIBA is linked to the regulation of energy homeostasis. It stimulates the conversion of energy-storing white adipose tissue (WAT) into energy-expending brown-like or "beige" adipose tissue, a process that increases thermogenesis and energy expenditure.[1] This action, coupled with its ability to enhance fatty acid β-oxidation in the liver and improve glucose tolerance, positions BAIBA as a key target in the development of "exercise-in-a-pill" mimetics.[2] This guide focuses on the hydrochloride salt form, which enhances stability and solubility for research applications.

Physicochemical Properties

The hydrochloride salt of (−)-β-Aminoisobutyric acid is often used in research settings to improve the compound's handling and solubility characteristics. Below is a summary of its key properties.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-3-amino-2-methylpropanoic acid hydrochloride | [3] |

| Synonyms | L-BAIBA HCl, (S)-BAIBA HCl, (+)-β-Aminoisobutyric acid HCl | [3] |

| Molecular Formula | C₄H₉NO₂ · HCl | [3][4] |

| Molecular Weight | Free Acid: 103.12 g/mol Hydrochloride Salt: 139.58 g/mol | [3][4] |

| CAS Number | L-isomer (Free Acid): 4249-19-8DL-racemate (Free Acid): 144-90-1 | [3][4] |

| Appearance | White to off-white solid/powder | [4][5] |

| Solubility | Soluble in water. The hydrochloride form enhances aqueous solubility. | [2][5] |

| Melting Point | DL-racemate HCl: 128-129 °C | [5] |

Biological Role and Mechanism of Action

BAIBA functions as a critical link between exercise and systemic metabolic health. Its synthesis and release are primarily driven by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis in muscle.

Mechanism of Action:

-

Muscle Contraction & PGC-1α Activation: Physical exercise induces the expression of PGC-1α in skeletal muscle.

-

BAIBA Synthesis: PGC-1α activation leads to the breakdown of thymine and valine, producing BAIBA as a metabolic byproduct.[2]

-

Secretion into Circulation: BAIBA is secreted from the muscle into the bloodstream.

-

Action on Adipose Tissue: In white adipose tissue, BAIBA activates peroxisome proliferator-activated receptor alpha (PPARα). This activation upregulates the expression of thermogenic genes, including uncoupling protein 1 (UCP1) and PRDM16, inducing the "browning" of white fat cells.[1]

-

Hepatic Effects: BAIBA also stimulates fatty acid β-oxidation in hepatocytes, contributing to improved lipid homeostasis.[2]

-

Systemic Benefits: The cumulative effects include increased energy expenditure, reduced body fat, improved insulin sensitivity, and a better overall cardiometabolic profile.[2]

Analytical Methodologies

Accurate quantification of BAIBA in biological matrices is essential for research. High-performance liquid chromatography (HPLC) is a widely used method, often requiring pre-column derivatization due to BAIBA's lack of a strong chromophore.

Overview of Techniques

-

HPLC with Fluorescence Detection: This is a common and sensitive method. Primary amines like BAIBA are derivatized with reagents such as o-phthalaldehyde (OPA) or dansyl chloride to yield fluorescent products, which can be detected with high sensitivity.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high specificity and sensitivity, allowing for the direct measurement of BAIBA and its isomers without derivatization, making it a powerful tool for metabolomics studies.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used but typically requires derivatization to increase the volatility of the amino acid.

Sample Protocol: HPLC Quantification of BAIBA in Urine

This protocol provides a validated method for determining BAIBA concentrations in urine samples using OPA pre-column derivatization and fluorescence detection.[6]

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

- Dilute the supernatant 1:10 with HPLC-grade water.

- Filter the diluted sample through a 0.22 µm syringe filter.

2. Derivatization (Automated or Manual):

- Prepare the OPA reagent (o-phthalaldehyde in borate buffer with 2-mercaptoethanol).

- In an autosampler vial, mix 50 µL of the prepared urine sample (or standard) with 50 µL of the OPA reagent.

- Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Causality: The timing is critical as the OPA derivative is not stable over long periods.

3. HPLC-FLD Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: Sodium Acetate buffer (20 mM, pH 7.2) with 0.3% Tetrahydrofuran.

- Mobile Phase B: Methanol.

- Flow Rate: 1.0 mL/min.

- Gradient: Isocratic elution is often sufficient for urine, typically around 30-40% Mobile Phase B.[6] Expertise: An isocratic elution simplifies the method, making it robust and fast (e.g., a 15-minute run time).

- Detection: Fluorescence detector set to Ex: 340 nm, Em: 450 nm.

4. Quantification:

- Generate a standard curve using known concentrations of (−)-β-Aminoisobutyric acid hydrochloride (e.g., 1 µM to 100 µM).

- Plot the peak area against the concentration to create a linear regression.

- Calculate the concentration in unknown samples by interpolating their peak areas from the standard curve.

Sample [label="Urine Sample", fillcolor="#F1F3F4"];

Prep [label="Dilute &\nFilter", fillcolor="#FBBC05"];

Deriv [label="OPA\nDerivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inject [label="HPLC\nInjection", fillcolor="#34A853", fontcolor="#FFFFFF"];

Detect [label="Fluorescence\nDetection\n(Ex:340/Em:450)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Quant [label="Data Analysis &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample -> Prep -> Deriv -> Inject -> Detect -> Quant;

}

Applications in Research and Drug Development

The unique biological activities of BAIBA make it a highly attractive candidate for therapeutic development.

-

Metabolic Disorders: As a mediator of exercise-induced benefits, BAIBA is being investigated for the treatment of obesity, insulin resistance, and type 2 diabetes. Its ability to promote energy expenditure without affecting food intake is a particularly desirable trait.[2]

-

Biomarker: Urinary and plasma levels of BAIBA are being explored as potential biomarkers for metabolic health, disease progression, and even as indicators of physical fitness.[1]

-

Osteoporosis: Recent studies have shown that the L-isomer of BAIBA can protect osteocytes from apoptosis, suggesting a role in preventing bone loss.

-

Drug Formulation: Research is ongoing to develop stable, orally bioavailable formulations of BAIBA or its analogs to translate its therapeutic potential into clinical applications.[7] The hydrochloride salt is a step in this direction, offering improved chemical stability and solubility over the free acid form.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the integrity of research materials through proper handling is paramount.

-

Safety: (−)-β-Aminoisobutyric acid hydrochloride is generally considered non-hazardous for laboratory use. However, standard laboratory safety practices should always be followed. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

-

Storage: For long-term stability, the compound should be stored at -20°C.[5] It should be kept in a tightly sealed container in a dry and well-ventilated place. For stock solutions, storage at -80°C is recommended for periods up to 6 months.[2]

-

Stability: The hydrochloride salt form provides greater stability compared to the zwitterionic free acid, particularly in solution. However, aqueous stock solutions should be prepared fresh or stored frozen in aliquots to prevent degradation.

Conclusion

(−)-β-Aminoisobutyric acid hydrochloride is a vital research tool and a promising therapeutic candidate. Its role as an exercise myokine that enhances energy expenditure and improves metabolic health provides a strong rationale for its continued investigation. Understanding its physicochemical properties, biological pathways, and analytical methods is crucial for scientists aiming to unlock its full potential in the fight against metabolic diseases. This guide serves as a foundational resource to support these research and development endeavors.

References

-

Title: 3-Aminoisobutyric acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem Source: PubChem URL: [Link]

-

Title: Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill Source: Frontiers in Physiology URL: [Link]

-

Title: L-beta-Aminoisobutyric acid | C4H9NO2 | CID 439434 - PubChem Source: PubChem URL: [Link]

-

Title: Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography Source: PubMed URL: [Link]

-

Title: Showing metabocard for (S)-beta-Aminoisobutyric acid (HMDB0002166) Source: Human Metabolome Database URL: [Link]

-

Title: Peroxisome Proliferator Activated Receptor-Alpha (PPARα) and PPAR Gamma Coactivator-1alpha (PGC-1α) Regulation of Cardiac Metabolism in Diabetes Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Analysis of Amino Acids by HPLC Source: Agilent Technologies URL: [Link]

-

Title: PPARγ/PGC1α signaling as a potential therapeutic target for mitochondrial biogenesis in neurodegenerative disorders Source: ResearchGate URL: [Link]

- Title: Compositions of β-aminoisobutyric acid and methods for use thereof Source: Google Patents URL

Sources

- 1. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-beta-Aminoisobutyric acid | C4H9NO2 | CID 439434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-3-Aminoisobutyric acid | 10569-72-9 [chemicalbook.com]

- 6. Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US11766416B2 - Compositions of β-aminoisobutyric acid and methods for use thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride

This guide provides an in-depth technical overview of the essential spectroscopic data for (R)-3-Amino-2-methylpropanoic acid hydrochloride. As a crucial chiral building block in the synthesis of various pharmaceutical compounds, its unambiguous structural confirmation and purity assessment are paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into its spectroscopic analysis.

Introduction: The Significance of this compound in Medicinal Chemistry

(R)-3-Amino-2-methylpropanoic acid, a derivative of β-alanine, is a key component in the synthesis of biologically active molecules.[1] Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility. The stereochemistry at the C2 position is critical for the biological activity of the final pharmaceutical ingredient. Therefore, rigorous spectroscopic analysis is not merely a routine check but a cornerstone of quality control and regulatory compliance. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a comprehensive spectroscopic fingerprint of this important molecule.

Molecular Structure and Key Identifiers

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

| Property | Value | Source |

| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride | [2] |

| CAS Number | 132605-98-2 | [2] |

| Molecular Formula | C₄H₁₀ClNO₂ | [2] |

| Molecular Weight | 139.58 g/mol | [2] |

| SMILES | CC(=O)O.Cl | [2] |

Below is a diagram illustrating the chemical structure and the numbering convention used for NMR assignments in this guide.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the methyl group, the methine proton, and the methylene protons adjacent to the amine. The acidic proton of the carboxylic acid and the protons on the ammonium group are also observable.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₃⁺), which can simplify the spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Expected ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in D₂O.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (C4-H) | ~ 1.2 | Doublet | 3H | ~ 7.0 |

| -CH- (C2-H) | ~ 2.8 | Multiplet | 1H | - |

| -CH₂- (C3-H) | ~ 3.2 | Multiplet | 2H | - |

| -COOH | ~ 11-13 (in DMSO-d₆) | Broad Singlet | 1H | - |

| -NH₃⁺ | ~ 8.0 (in DMSO-d₆) | Broad Singlet | 3H | - |

Note: In D₂O, the -COOH and -NH₃⁺ protons will exchange with deuterium and their signals will disappear or be significantly attenuated.

The integrated signal proton ratio of 3:1:2 is expected, corresponding to the structural formula of the compound.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvents can be used.

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.

Expected ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. These are based on data from structurally similar compounds.[4][5]

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (C4) | ~ 15 |

| -CH- (C2) | ~ 40 |

| -CH₂- (C3) | ~ 45 |

| -C=O (C1) | ~ 175 |

The presence of four distinct signals in the proton-decoupled ¹³C NMR spectrum would confirm the four unique carbon environments in the molecule.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands

The following table lists the characteristic vibrational frequencies for the functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 | N-H stretch | Ammonium |

| 2950-2850 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600 | N-H bend | Ammonium |

| ~1400 | C-O stretch / O-H bend | Carboxylic Acid |

The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid.[6] The fingerprint region (below 1500 cm⁻¹) will show a unique pattern of peaks that can be used for definitive identification.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: MS

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water) at a low concentration (e.g., 1 mg/mL).

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like amino acids as it is a soft ionization method that typically results in minimal fragmentation.

-

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ (protonated molecule) | 104.07 |

| [M+Na]⁺ (sodium adduct) | 126.05 |

The primary ion observed would be the protonated molecule, corresponding to the free amino acid, at an m/z of approximately 104.07. This is because the hydrochloride salt will dissociate in solution. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, allows for unambiguous confirmation of the molecule's structure, stereochemistry, and purity. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the development of pharmaceuticals and other fine chemicals incorporating this important chiral building block.

References

-

FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]

-

PubChem. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-. Retrieved from [Link]

-

Hölzel Diagnostika. (R)-3-Amino-2-methylpropanoic Acid-d3. Retrieved from [Link]

-

PubChem. CID 138734494 | C8H18N2O4. Retrieved from [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

Computer Science. Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 132605-98-2|this compound|BLD Pharm [bldpharm.com]

- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1H NMR spectrum of (R)-3-Amino-2-methylpropanoic acid hydrochloride

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-3-Amino-2-methylpropanoic acid Hydrochloride

Introduction

(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a naturally occurring beta-amino acid.[1] It is a catabolic metabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[2] Functioning as a signaling metabolite, it plays a role in regulating carbohydrate and lipid metabolism and is produced by skeletal muscle during physical activity.[2][3] Given its biological significance and potential therapeutic applications, rigorous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in chemical and pharmaceutical research.[4] Specifically, ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.[5]

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the ¹H NMR spectrum of (R)-3-Amino-2-methylpropanoic acid in its hydrochloride salt form. We will explore the theoretical basis for the expected spectrum, detail a robust experimental protocol, and provide a thorough interpretation of the spectral data, grounding our analysis in established principles of NMR spectroscopy.

Molecular Structure and Proton Environments

The hydrochloride salt of (R)-3-Amino-2-methylpropanoic acid possesses a defined structure with distinct proton environments.[6] The presence of a chiral center at the C2 carbon has significant consequences for the ¹H NMR spectrum, particularly for the adjacent methylene (CH₂) protons.

The key proton environments are:

-

Methyl Protons (Hᵈ): The three protons of the methyl group attached to the chiral center (C2).

-

Methine Proton (Hᶜ): The single proton on the chiral carbon (C2).

-

Methylene Protons (Hᵃ, Hᵇ): The two protons on the C3 carbon, adjacent to the ammonium group. Due to the chirality at C2, these protons are diastereotopic, meaning they are chemically non-equivalent and are expected to have different chemical shifts and coupling constants.[7]

-

Ammonium Protons (-NH₃⁺) and Carboxylic Acid Proton (-COOH): These protons are acidic and readily exchange with deuterium in solvents like D₂O. Consequently, their signals are typically not observed in the spectrum when D₂O is used as the solvent.

Below is a diagram illustrating the molecular structure and the distinct proton assignments.

Caption: Molecular structure of (R)-3-Amino-2-methylpropanoic acid with proton assignments.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A self-validating and reproducible protocol is essential for acquiring high-quality NMR data. The following methodology outlines the critical steps and the rationale behind each choice.

Step 1: Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound. This concentration range is optimal for small molecules to achieve a good signal-to-noise ratio in a reasonable time frame without causing line broadening from excessive concentration.[8][9]

-

Solvent Selection: Use approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D). As a polar hydrochloride salt, the analyte is highly soluble in water. D₂O is the solvent of choice because it will not produce a large solvent signal in the ¹H spectrum, which would otherwise obscure the analyte's signals.[8]

-

Internal Standard: Add a small, known quantity of an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid). Unlike TMS, these standards are water-soluble. The internal standard provides a reference signal at a known chemical shift (defined as 0.0 ppm), allowing for accurate calibration of the spectrum.[10]

-

Dissolution and Transfer: Dissolve the sample and internal standard in D₂O within a small vial. Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Filtering the solution through a small plug of glass wool during transfer can help remove any particulate matter that could degrade spectral quality.[9]

Step 2: NMR Data Acquisition

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex splitting patterns.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal from the D₂O, which compensates for any magnetic field drift during the experiment. The probe should then be tuned and matched to the sample.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is critical for achieving sharp, symmetrical peaks.

-

Acquisition Parameters: Set the following typical parameters for a ¹H experiment:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 16 to 64 scans. The number can be adjusted to achieve the desired signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds. A sufficiently long relaxation delay ensures that all protons have fully relaxed before the next pulse, which is important for accurate integration.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): ~12-16 ppm.

-

Step 3: Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (DSS or TSP) to 0.0 ppm.

-

Integration: Integrate the area under each signal to determine the relative ratio of protons.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Spectral Interpretation and Analysis

The resulting ¹H NMR spectrum provides a unique fingerprint of the molecule. A detailed analysis involves examining the chemical shift, integration, and multiplicity of each signal. Data from databases for β-aminoisobutyric acid in aqueous solutions provides a reliable basis for these assignments.[11]

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value).

-

Hᵈ (Methyl, -CH₃): This signal is expected to appear furthest upfield, around 1.18 ppm .[11] It is attached to the C2 carbon, which is relatively shielded.

-

Hᶜ (Methine, -CH): This proton is attached to the chiral center, which is also bonded to the electron-withdrawing carboxyl group. Its signal is expected around 2.60 ppm .[11]

-

Hᵃ, Hᵇ (Methylene, -CH₂): These diastereotopic protons are adjacent to the strongly electron-withdrawing ammonium group (-NH₃⁺). Therefore, they will be the most deshielded of the C-H protons, with signals appearing further downfield, around 3.02 and 3.10 ppm .[11] The slight difference in their chemical shifts is a direct consequence of the chiral environment.

Integration

The integrated area of each signal is directly proportional to the number of protons it represents.[5] For (R)-3-Amino-2-methylpropanoic acid, the expected ratio is:

Hᵈ : Hᶜ : Hᵃ : Hᵇ = 3 : 1 : 1 : 1

This integration ratio is a critical check for confirming the structural assignment.

Spin-Spin Coupling and Multiplicity

The splitting of a signal into multiple peaks (multiplicity) is caused by the influence of neighboring, non-equivalent protons. The pattern is generally predicted by the n+1 rule, where 'n' is the number of adjacent protons.[12]

-

Hᵈ (Methyl, ~1.18 ppm): These three protons are adjacent to the single methine proton (Hᶜ). According to the n+1 rule (1+1=2), their signal will be split into a doublet (d) .

-

Hᶜ (Methine, ~2.60 ppm): This proton is coupled to three methyl protons (Hᵈ) and two methylene protons (Hᵃ and Hᵇ). This will result in a complex multiplet (m) . It can be described more precisely as a doublet of triplets (dt) or a multiplet if the coupling constants are similar.

-

Hᵃ, Hᵇ (Methylene, ~3.02, 3.10 ppm): Each of these protons is coupled to the methine proton (Hᶜ). They are also coupled to each other (geminal coupling). This results in each proton appearing as a doublet of doublets (dd) . However, if the signals overlap or coupling is complex, they may appear as a multiplet.

Caption: Key spin-spin (J-coupling) interactions in the molecule.

Data Summary

The expected ¹H NMR data for this compound in D₂O is summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) (Approx.) | Integration | Multiplicity |

| Hᵈ (-CH₃) | 1.18 | 3H | Doublet (d) |

| Hᶜ (-CH) | 2.60 | 1H | Multiplet (m) |

| Hᵃ, Hᵇ (-CH₂) | 3.02 - 3.10 | 2H | Multiplet (m) or two Doublets of Doublets (dd) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on concentration, pH, and temperature.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is fully consistent with its known chemical formula and stereochemistry. The key diagnostic features are the upfield doublet corresponding to the methyl group, the complex multiplet for the methine proton, and the two downfield signals for the diastereotopic methylene protons. The integration values (3:1:2) and the specific splitting patterns serve as a self-validating system, confirming the identity and purity of the compound. This detailed guide demonstrates how a systematic approach to sample preparation, data acquisition, and spectral interpretation allows for the confident structural elucidation of this important biological metabolite.

References

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]

-

NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for (S)-beta-Aminoisobutyric acid (NP0044428). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChem. (n.d.). Beta-Aminoisobutyric Acid. Retrieved from [Link]

-

PubChem. (n.d.). CID 138734494 | C8H18N2O4. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

de Oliveira, A. M., et al. (2021). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. ACS Food Science & Technology. Retrieved from [Link]

-

Lee, S., et al. (2015). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Journal of the Korean Physical Society. Retrieved from [Link]

-

Tanianskii, D. A., et al. (2016). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Journal of Diabetes Research. Retrieved from [Link]

-

Li, R., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

Sources

- 1. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 3. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. 132605-98-2|this compound|BLD Pharm [bldpharm.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem [pubchem.ncbi.nlm.nih.gov]